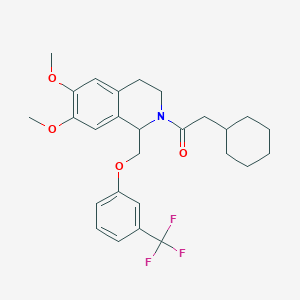
2-cyclohexyl-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclohexyl-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C27H32F3NO4 and its molecular weight is 491.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoactivation of Amino-substituted Benzoquinones
A study by Chen and Steinmetz (2006) explores the photoactivation of amino-substituted benzoquinones, leading to the release of carboxylate and phenolate leaving groups using visible light. This research illustrates the potential application of similar compounds in photodynamic therapy or photoactivated drug delivery systems, highlighting the importance of visible light in initiating significant chemical transformations (Chen & Steinmetz, 2006).
Biquinones Dimerisation
Chandrasenan and Thomson (1971) investigated the dimerization of 1,4-naphthaquinones, a process analogous to the formation of bibenzyls from nitrotoluenes. Their work sheds light on the potential synthetic pathways and mechanisms relevant to the synthesis of complex quinone derivatives, which could have implications in materials science and organic synthesis (Chandrasenan & Thomson, 1971).
Total Synthesis and Cytotoxic Activity
Kaufman et al. (2018) reported on the total synthesis and cytotoxic activity of dimethoxyisoquinoline, isolated from Ancistrocladus tectorius. This study underscores the importance of synthetic chemistry in accessing bioactive compounds for pharmaceutical research, potentially guiding the development of new therapeutic agents (Kaufman et al., 2018).
Identification of Bioactive Compounds
Wang et al. (2015) identified and evaluated the bioactivity of compounds from the mangrove endophytic fungus Alternaria sp. Their findings on new cyclohexenone and cyclopentenone derivatives, along with xanthone derivatives, provide insights into the discovery of natural products with potential applications in drug discovery and agricultural sciences (Wang et al., 2015).
Novel Alkylation in Isoquinoline Derivatives
Kametani et al. (1977) described a novel alkylation in the 4-position of isoquinoline derivatives. This research contributes to the field of organic synthesis, offering new strategies for functionalizing isoquinolines, which are critical scaffolds in many pharmaceutical compounds (Kametani et al., 1977).
Properties
IUPAC Name |
2-cyclohexyl-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F3NO4/c1-33-24-14-19-11-12-31(26(32)13-18-7-4-3-5-8-18)23(22(19)16-25(24)34-2)17-35-21-10-6-9-20(15-21)27(28,29)30/h6,9-10,14-16,18,23H,3-5,7-8,11-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYXGYXZFNZUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3CCCCC3)COC4=CC=CC(=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)
![4-(azepane-1-sulfonyl)-N-[(6-methylpyridin-2-yl)methyl]-2-nitro-N-(prop-2-yn-1-yl)aniline](/img/structure/B2956701.png)
![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)
![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)
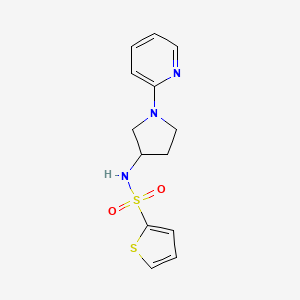
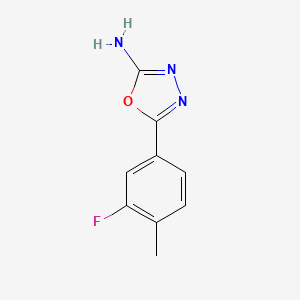

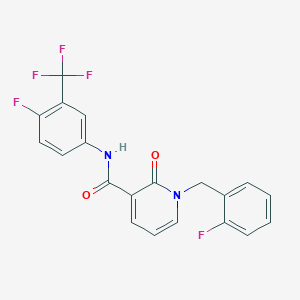
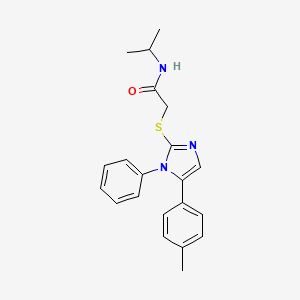
![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)
